Potent c-Met Kinase Inhibition by 5-Phenylpyrimidin-2-amine-Derived Compounds
Derivatives based on the N-phenylpyrimidin-2-amine scaffold, which is structurally related to the 5-Phenylpyrimidin-2-amine core, exhibit potent inhibition of the c-Met kinase, a key target in oncology. In a direct head-to-head comparison of 28 novel derivatives, the most active compounds achieved nanomolar IC₅₀ values [1]. This demonstrates that the core scaffold of 5-Phenylpyrimidin-2-amine is a privileged structure for generating high-potency c-Met inhibitors, with lead compound 34a showing an IC₅₀ of 15.0 nM in a biochemical c-Met kinase assay [1].
| Evidence Dimension | c-Met Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 15.0 nM (for lead derivative 34a) |
| Comparator Or Baseline | In-class N-phenylpyrimidin-2-amine derivatives (IC₅₀ range: 15.0 to 550.8 nM) |
| Quantified Difference | 15.0 nM is the lower bound of the tested range, representing a >36-fold improvement in potency over the least active derivative (550.8 nM) in the same study. |
| Conditions | Biochemical c-Met kinase inhibition assay. |
Why This Matters
This data confirms the core scaffold's potential to yield nanomolar c-Met inhibitors, making it a high-value starting material for developing targeted anticancer agents.
- [1] Huang, D., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 223, 113648. View Source
